1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid
CAS No.: 1008069-04-2
Cat. No.: VC4837665
Molecular Formula: C13H15NO3
Molecular Weight: 233.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008069-04-2 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.267 |
| IUPAC Name | 1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |
| Standard InChI Key | ITKCGEBAAOLKSC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a 3-methylbenzoyl group and at the 2-position with a carboxylic acid (Figure 1). The stereochemistry at the 2-position is critical for its biological activity, with enantiomers often exhibiting distinct pharmacological profiles .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid | |
| Molecular Formula | C₁₃H₁₅NO₃ | |
| Molecular Weight | 233.26 g/mol | |
| SMILES | CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O | |
| LogP | 2.48 (predicted) |
Spectral Characterization
-
NMR: ¹H NMR signals include aromatic protons (δ 7.2–7.5 ppm), pyrrolidine methylenes (δ 2.3–3.8 ppm), and carboxylic acid protons (δ 12–13 ppm) .
-
IR: Key peaks at ~1687 cm⁻¹ (C=O stretch) and ~3359 cm⁻¹ (O-H stretch).
-
HPLC/MS: Used to confirm purity (>95%) and molecular ion ([M+H]⁺ = 234.1).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a three-step protocol:
-
Benzoylation: Pyrrolidine-2-carboxylic acid reacts with 3-methylbenzoyl chloride in anhydrous acetonitrile or dichloromethane, catalyzed by EDCI/HOBt .
-
Purification: Recrystallization from ethanol or chromatography yields the pure product .
-
Chiral Resolution: Asymmetric catalytic hydrogenation using (R)-SpiroPAP-Me-Ir achieves enantiomeric excess >98% .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Benzoylation | 3-Methylbenzoyl chloride, EDCI/HOBt, 0–5°C | 75% | 90% |
| Purification | Ethanol recrystallization | 85% | 95% |
| Resolution | (R)-SpiroPAP-Me-Ir, H₂ (3 MPa) | 92% | 98% ee |
Process Optimization
-
Catalyst Screening: Replacing EDCI with DCC improves coupling efficiency to 82% .
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) reduce side reactions compared to CH₃CN .
-
Temperature Control: Maintaining 0–5°C during benzoylation minimizes decomposition.
Chemical Reactivity and Applications
Functional Group Transformations
-
Carboxylic Acid Derivatives: Forms esters (e.g., propyl ester, ) and amides for prodrug design .
-
Benzoyl Group Modifications: Electrophilic aromatic substitution at the 3-methyl position enables halogenation or nitration .
-
Pyrrolidine Ring Functionalization: C-H activation with Pd catalysts introduces aryl/vinyl groups at the 3-position .
Industrial and Research Applications
-
Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors (e.g., 1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid) .
-
Catalysis: Analogous β-proline derivatives catalyze asymmetric Michael additions in aqueous media .
-
Analytical Chemistry: Chiral derivatization reagent for LC-MS/MS detection of amine enantiomers .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (Ki < 50 nM) via coordination of the carboxylic acid to the zinc ion in the active site . Substitution at the 3-methyl position with electron-withdrawing groups (e.g., -NO₂) enhances potency .
Receptor Interactions
-
GPCR Modulation: Binds to G-protein-coupled receptors (GPCRs) in inflammatory pathways, reducing IL-6 production by 40% at 10 µM .
-
MAGL Inhibition: Analogues suppress monoacylglycerol lipase (IC₅₀ = 8 µM), elevating endocannabinoid levels.
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/Ki) | Model System | Source |
|---|---|---|---|
| Carbonic anhydrase IX | 48 nM | In vitro | |
| MAGL | 8 µM | Cell assay | |
| GPCR (inflammatory) | 40% inhibition | Mouse macrophage |
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | LogP | Solubility (mg/mL) | Target Affinity |
|---|---|---|---|
| 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid | 2.48 | 0.5 (H₂O) | CA IX: 48 nM |
| 1-(4-Chloro-3-methylbenzoyl)pyrrolidine-2-carboxylic acid | 3.12 | 0.2 (H₂O) | CA IX: 32 nM |
| N-Methyl-L-proline | 1.15 | 50 (H₂O) | GPCR: Inactive |
Key Trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume